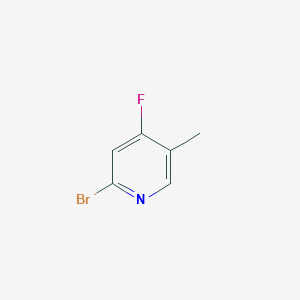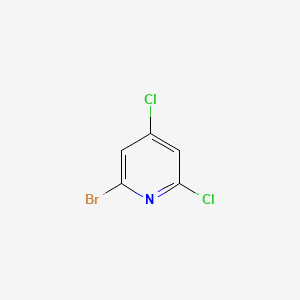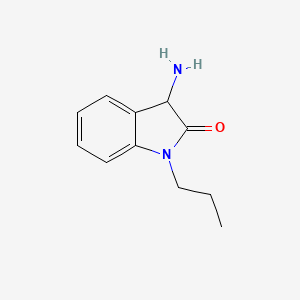
2-Bromo-4-fluoro-5-methylpyridine
Vue d'ensemble
Description
2-Bromo-4-fluoro-5-methylpyridine is a dihalogenated pyridine with a bromine and a fluorine at 2- and 4-positions . It has a molecular weight of 190.01 .
Synthesis Analysis
This compound can be synthesized from 2-bromo-4-fluoropyridine reacting with bis (tributyltin) through Stille coupling . It can also be synthesized from pinacol boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular formula of this compound is C6H5BrFN . The InChI code is 1S/C6H5BrFN/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3 .Chemical Reactions Analysis
This compound can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Physical And Chemical Properties Analysis
This compound is a liquid with a refractive index of 1.537 and a density of 1.699 g/mL at 25 °C . It has a flash point of 76.7 °C .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Halogen-rich Intermediates for Synthesis : Halogen-rich pyridines, similar in structure to 2-bromo-4-fluoro-5-methylpyridine, are utilized as valuable building blocks in medicinal chemistry. For instance, the synthesis of unique halopyridines through halogen dance reactions allows for the generation of pentasubstituted pyridines with various functionalities, facilitating further chemical manipulations (Wu et al., 2022).
Halogen/Halogen Displacement in Pyridines : Studies on the halogen/halogen displacement reactions within pyridines showcase the conversion of 2-chloropyridines to their bromo and iodo analogs. This chemical behavior underscores the utility of such compounds in synthesizing more complex molecules through selective halogen substitutions, which could include transformations relevant to this compound derivatives (Schlosser & Cottet, 2002).
Medicinal Chemistry and Drug Development
Synthesis of Cognition Enhancer Drug Candidates : The functionalization of molecules structurally related to this compound, such as 2-fluoro-4-methylpyridine, has been demonstrated in the synthesis of cognition enhancer drug candidates. This involves a series of chlorination, hydrolysis, and sulfonation steps, highlighting the compound's role in the development of therapeutic agents (Pesti et al., 2000).
Chemoselective Amination : The chemoselective functionalization of halopyridines, akin to this compound, is crucial in medicinal chemistry for generating compounds with specific pharmacological activities. For example, selective amination techniques enable the precise modification of halopyridines, facilitating the synthesis of compounds with desired biological properties (Stroup et al., 2007).
Radiosynthesis and Imaging Applications
Radiosynthesis of Fluoropyridines : The radiosynthesis of 2-amino-5-[18F]fluoropyridines from compounds structurally related to this compound is significant in the development of imaging agents for positron emission tomography (PET). This approach demonstrates the versatility of such pyridines in radiopharmaceutical chemistry, enabling the creation of novel imaging compounds for medical diagnostics (Pauton et al., 2019).
Mécanisme D'action
Target of Action
The primary target of 2-Bromo-4-fluoro-5-methylpyridine is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes . It plays a crucial role in the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .
Mode of Action
this compound interacts with its target, the p38α MAP kinase, through a process known as the Suzuki–Miyaura coupling . This reaction involves the oxidative addition of the compound to the kinase, forming a new bond . The compound can also undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .
Biochemical Pathways
The compound affects the biochemical pathways associated with the p38α MAP kinase . By inhibiting this kinase, it can potentially modulate the release of pro-inflammatory cytokines, impacting diseases like rheumatoid arthritis or psoriasis . It may also play a role in the pathogenesis of neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of the p38α MAP kinase . This can lead to a decrease in the release of pro-inflammatory cytokines, potentially alleviating symptoms of cytokine-driven diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is light and moisture sensitive , which can affect its stability and potency. Furthermore, the compound’s action can be influenced by the specific biological environment in which it is administered, including the presence of other molecules and the pH of the environment.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-4-fluoro-5-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJRTALWSLFSOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201298828 | |
| Record name | 2-Bromo-4-fluoro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201298828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211537-29-9 | |
| Record name | 2-Bromo-4-fluoro-5-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211537-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-fluoro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201298828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![dicyclohexylamine (S)-4-fluoro-4-methyl-2-(((S)-2,2,2-trifluoro-1-(4'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)ethyl)amino)pentanoate](/img/structure/B3032101.png)





![3-Chloro-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3032111.png)
![(5aS,8aS,9R)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B3032113.png)




![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B3032120.png)